molecular formula C13H12O7 B569844 5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid CAS No. 96330-54-0

5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid

Cat. No.: B569844
CAS No.: 96330-54-0
M. Wt: 280.232
InChI Key: OAWZNLHMZIEFFG-UHFFFAOYSA-N
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Description

5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid is a complex organic compound characterized by its unique dioxolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid typically involves multi-step organic reactions. One common method includes the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the carboxymethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of sodium hydroxide (NaOH) and sodium monochloroacetate in a tetrahydrofuran-water (THF-H2O) solvent system has been reported to be effective .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction parameters such as temperature, concentration of reagents, and reaction time is crucial to achieve efficient production. Techniques like continuous flow reactors and automated synthesis can be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and carboxymethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. This compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

96330-54-0

Molecular Formula

C13H12O7

Molecular Weight

280.232

IUPAC Name

2-[4-(carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid

InChI

InChI=1S/C13H12O7/c14-9(15)6-13(7-10(16)17)12(18)19-11(20-13)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,14,15)(H,16,17)

InChI Key

OAWZNLHMZIEFFG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2OC(=O)C(O2)(CC(=O)O)CC(=O)O

Synonyms

2-[(α-Hydroxybenzyl)oxy]-1,2,3-propanetricarboxylic acid γ-Lactone

Origin of Product

United States

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